molecular formula C23H23N7OS B2357501 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide CAS No. 1351652-16-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide

Cat. No. B2357501
CAS RN: 1351652-16-8
M. Wt: 445.55
InChI Key: JTSSQPDRJLBKSU-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound falls under a broader category of chemical entities known for their synthetic flexibility and biological relevance. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the utility of this scaffold in drug discovery efforts aimed at identifying new therapeutic agents (Rahmouni et al., 2016).

Antibacterial Applications

Research into pyrazolopyrimidine derivatives has also unveiled their potential as antibacterial agents, providing a foundation for developing new treatments against bacterial infections (Rahmouni et al., 2014).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, demonstrating significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research opens up new avenues for tackling tuberculosis, especially drug-resistant forms (Lv et al., 2017).

Anti-inflammatory and Analgesic Agents

Compounds derived from similar scaffolds have been explored for their anti-inflammatory and analgesic properties, indicating the potential therapeutic value of these chemical entities in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their use as potent antiprotozoal agents (Ismail et al., 2004).

Drug Metabolism Studies

Understanding the metabolism of related compounds is crucial for drug development, as seen in studies identifying the metabolites of flumatinib in chronic myelogenous leukemia patients. Such research is vital for predicting drug-drug interactions and optimizing pharmacokinetic profiles (Gong et al., 2010).

properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c31-22(25-13-19-14-32-23(28-19)18-4-2-1-3-5-18)17-6-9-29(10-7-17)20-12-21(27-15-26-20)30-11-8-24-16-30/h1-5,8,11-12,14-17H,6-7,9-10,13H2,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSSQPDRJLBKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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